N-Hydroxymethyl-N-methylformamide
Overview
Description
N-Hydroxymethyl-N-methylformamide is an organic compound belonging to the class of tertiary carboxylic acid amides. It is a metabolite of N,N-dimethylformamide and N-methylformamide, and it plays a significant role in various chemical and biological processes . This compound is known for its hepatotoxic properties and is often studied in the context of its metabolism and toxicity .
Preparation Methods
N-Hydroxymethyl-N-methylformamide can be synthesized through several methods. One common synthetic route involves the reaction of N-methylformamide with formaldehyde under acidic or basic conditions . The reaction typically proceeds as follows:
HCONHCH3+HCHO→HCONHCH2OH
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
N-Hydroxymethyl-N-methylformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:
Oxidation: this compound can be oxidized to form N-methylformamide and formaldehyde.
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions include N-methylformamide, formaldehyde, and various substituted derivatives .
Scientific Research Applications
N-Hydroxymethyl-N-methylformamide has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of N-Hydroxymethyl-N-methylformamide involves its metabolism to N-methylformamide and formaldehyde. This process is mediated by enzymes such as cytochrome P450 . The compound exerts its effects through the formation of reactive intermediates, which can interact with cellular components and cause hepatotoxicity . The molecular targets and pathways involved in its mechanism of action include the liver enzymes responsible for its metabolism and the cellular pathways affected by its reactive intermediates .
Comparison with Similar Compounds
N-Hydroxymethyl-N-methylformamide is similar to other compounds such as N-methylformamide and N,N-dimethylformamide. it is unique in its specific metabolic pathway and the formation of reactive intermediates that contribute to its hepatotoxic effects . Some similar compounds include:
N-Methylformamide: A secondary amide used in various organic syntheses.
N,N-Dimethylformamide: A widely used industrial solvent with extensive miscibility with water and organic solvents.
Formamide: A simple amide used as a solvent and in the synthesis of other chemicals.
This compound stands out due to its specific role in the metabolism of N,N-dimethylformamide and its unique hepatotoxic properties .
Properties
IUPAC Name |
N-(hydroxymethyl)-N-methylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4(2-5)3-6/h2,6H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCFTADHOAAXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CO)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942723 | |
Record name | N-(Hydroxymethyl)-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20546-32-1 | |
Record name | N-(Hydroxymethyl)-N-methylformamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20546-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxymethyl-N-methylformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020546321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Hydroxymethyl)-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90942723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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